4-bromo-2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate
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Overview
Description
4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE is a complex organic compound with a unique structure that includes a bromine atom, a phenyl benzoate group, and a trimethylpentan-2-yl phenoxy group
Preparation Methods
The synthesis of 4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE involves several steps, including electrophilic aromatic substitution and Friedel-Crafts acylation. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine atom or other substituents can be replaced by different groups. Common reagents and conditions used in these reactions include bromine, iron(III) bromide, nitric acid, sulfuric acid, and various organic solvents
Scientific Research Applications
4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Similar compounds to 4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE include other brominated phenyl benzoates and derivatives with different substituents. These compounds share similar chemical properties but may differ in their reactivity, stability, and biological activity. The uniqueness of 4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL BENZOATE lies in its specific substituent groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C30H33BrN2O4 |
---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H33BrN2O4/c1-29(2,3)20-30(4,5)23-11-14-25(15-12-23)36-19-27(34)33-32-18-22-17-24(31)13-16-26(22)37-28(35)21-9-7-6-8-10-21/h6-18H,19-20H2,1-5H3,(H,33,34)/b32-18+ |
InChI Key |
GXALVJGCAIQSNT-KCSSXMTESA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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